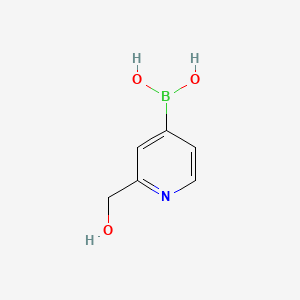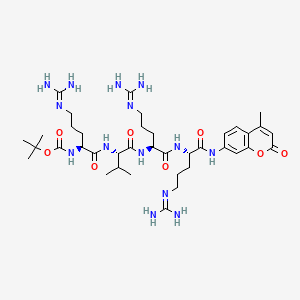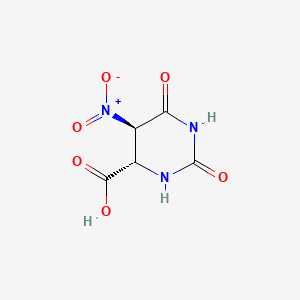
(4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid is a complex organic compound that belongs to the class of hexahydropyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of specific catalysts such as 9-epiquininurea . This method ensures high yield and stereoselectivity at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: (4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S,5R)-5-Nitro-2,6-dioxohexahydropyrimidine-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Termioic acid A: A dihomosesquiterpene with similar structural features.
(4S,5R)-4,5,6-trihydroxy-2-iminohexanoic acid: Another hexonic acid derivative with comparable stereochemistry.
Eigenschaften
CAS-Nummer |
135576-89-5 |
|---|---|
Molekularformel |
C5H5N3O6 |
Molekulargewicht |
203.11 |
IUPAC-Name |
(4S,5R)-5-nitro-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H5N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h1-2H,(H,10,11)(H2,6,7,9,12)/t1-,2+/m0/s1 |
InChI-Schlüssel |
SEDWUBYNOPCBAL-NHYDCYSISA-N |
SMILES |
C1(C(NC(=O)NC1=O)C(=O)O)[N+](=O)[O-] |
Synonyme |
4-Pyrimidinecarboxylicacid,hexahydro-5-nitro-2,6-dioxo-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


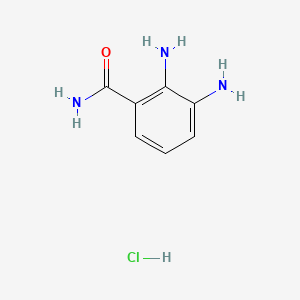

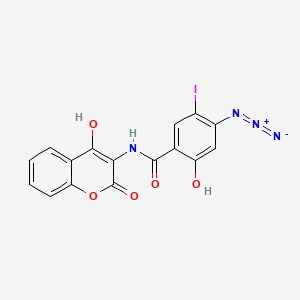
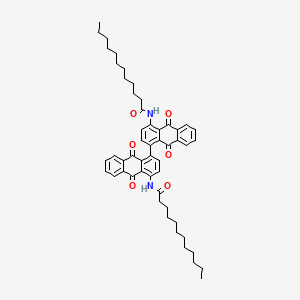
![Acetic acid,sodium salt,[3h]](/img/structure/B590793.png)

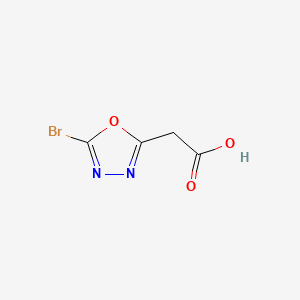

![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)
